3,3-Diphenylcyclobutanamine

Norepinephrine Transporter SNDRI Reuptake Inhibition

For SAR studies requiring a defined low-potency SNDRI baseline, sourcing consistent reference material is critical. 3,3-Diphenylcyclobutanamine provides a specific moderate potency (NET IC₅₀ = 1600 nM) that cannot be replicated by more potent N-alkylated analogues or other SNDRIs. - Serves as the primary amine control for quantifying the functional impact of N-methyl and N,N-dimethyl substitutions on monoamine transporter affinity. - Enables systematic exploration of urological pharmacology as a reference point in detrusor contraction inhibition rank-order screens. - Supports D4 receptor ligand development by providing a direct comparator for evaluating D4 binding affinity (analogue IC₅₀ = 832 nM).

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 64895-45-0
Cat. No. B12807905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylcyclobutanamine
CAS64895-45-0
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C16H17N/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,17H2
InChIKeyIABBZBVTZRKDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylcyclobutanamine Research Overview


3,3-Diphenylcyclobutanamine (CAS: 64895-45-0), with the molecular formula C₁₆H₁₇N, is a psychostimulant drug initially synthesized in the late 1970s as a potential antidepressant [1]. It belongs to a class of compounds known as 3,3-diphenylcyclobutylamines, which act as triple reuptake inhibitors (SNDRIs) by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, and may also induce the release of these neurotransmitters [1]. While this compound serves as a foundational structure for this class, its N-methyl and N,N-dimethyl analogues are noted for their increased potency [1].

1
SNDRI SAR baseline amine

Primary amine scaffold for triple reuptake inhibitor structure-activity studies.

2
N-Alkylation comparison

Reported lower potency relative to N-methyl and N,N-dimethyl analogues enables functional differentiation.

3
Mechanism tool compound

Useful for profiling non-amphetamine-like psychostimulant pathways and urological receptor screening.

3,3-Diphenylcyclobutanamine Substitution Limitations


The pharmacological profile of 3,3-Diphenylcyclobutanamine is distinct from both its immediate N-alkylated analogues and other SNDRIs. While all three compounds in the series inhibit monoamine reuptake, the primary amine (3,3-Diphenylcyclobutanamine) is consistently less potent than its N-methyl and N,N-dimethyl counterparts [1]. Furthermore, the tertiary amine (N,N-dimethyl analogue) produces a hyperstimulation that is resistant to blockade by standard agents like phenoxybenzamine and methergoline, suggesting a unique mechanism of action that differs from amphetamine [1]. This specificity in potency and mechanism means that substituting 3,3-Diphenylcyclobutanamine with a more potent analogue, or with another SNDRI like sibutramine, will not replicate its exact pharmacological signature. The compound's unique combination of moderate potency and distinct mechanistic profile defines its specific utility in research applications.

N-Methyl analogue substitution may shift potency: N-alkylated derivatives exhibit enhanced NET inhibition; direct replacement may alter transporter affinity profile.

N,N-Dimethyl analogue introduces D4 receptor activity: The tertiary amine gains dopamine D4 antagonism absent in the parent primary amine, changing target selectivity.

Other SNDRIs may not replicate mechanistic signature: Sibutramine or alternative reuptake inhibitors may differ in hyperstimulation blockade profile and monoamine release properties.

3,3-Diphenylcyclobutanamine: Quantitative Differentiation


NET Inhibition: Primary Amine vs. N-Alkylated Derivatives

3,3-Diphenylcyclobutanamine inhibits the norepinephrine transporter (NET) with an IC₅₀ of 1600 nM [1]. This is in contrast to its N-methyl and N,N-dimethyl analogues, which are reported to be 'more potent' in inhibiting the reuptake of norepinephrine (NA) and serotonin (5-HT) [2]. This quantitative difference highlights that the primary amine is the least potent in the series for NET inhibition.

NET Inhibition
Reported
IC₅₀ = 1600 nM
vs. N-methyl/N,N-dimethyl analogues (more potent)
Establishes baseline primary amine potency context for SNDRI SAR review.
Mouse NET, in vitro. Cross-study comparison.
Norepinephrine Transporter SNDRI Reuptake Inhibition

Dopamine D4 Antagonism by N,N-Dimethyl Analogue

The N,N-dimethyl analogue of 3,3-Diphenylcyclobutanamine (CAS 64895-46-1) exhibits potent antagonist activity at the human dopamine D4 receptor with an IC₅₀ of 832 nM [1]. While direct quantitative data for the parent compound (3,3-Diphenylcyclobutanamine) at the D4 receptor is not available in this assay, the class-level inference is that N-alkylation dramatically enhances affinity for this target.

D4 Antagonism
Class-level
N,N-Dimethyl analogue IC₅₀ = 832 nM
Parent amine data not available
N-Alkylation may confer D4 receptor affinity; direct evidence for parent compound to verify.
Class-level inference based on analogue. HEK293T cell assay.
Dopamine D4 Receptor Antagonist Receptor Binding

N,N-Dimethyl Analogue: Non-Amphetamine-Like Locomotor Stimulation

The N,N-dimethyl analogue of 3,3-Diphenylcyclobutanamine (compound 7) induces significant locomotor stimulation in vivo [1]. Critically, this hyperstimulation is not blocked by pretreatment with phenoxybenzamine, methergoline, or alpha-methyltyrosine, but is reduced by pimozide or reserpine [1]. This pharmacological profile indicates a mechanism of action that differs from that of amphetamine, suggesting a potential release of dopamine from granular stores [1].

Locomotor Mechanism
Class-level
N,N-Dimethyl hyperstimulation not blocked by phenoxybenzamine/methergoline
Reduced by pimozide/reserpine
Suggests non-amphetamine-like dopamine release; parent amine mechanistic context to review.
In vivo rat locomotor assay. Class-level extrapolation.
Locomotor Activity Mechanism of Action Psychostimulant

Detrusor Contraction: Diphenylcycloalkylamine Potency Comparison

In a study evaluating N-tert-butylamine derivatives for the treatment of overactive detrusor, 3,3-diphenylcyclobutylamine (compound 2) demonstrated inhibitory activity against urinary bladder rhythmic contraction in rats [1]. Its potency was found to be moderate, positioned as follows: FK584 > 4,4-diphenylcyclohexylamine = R(-)-3,3-diphenylcyclopentylamine > or = 3,3-diphenylcyclobutylamine (2) > or = terodiline hydrochloride [1]. This places 3,3-diphenylcyclobutylamine as less potent than the cyclopentyl and cyclohexyl analogues but comparable to the clinically used drug terodiline.

Detrusor Activity
Head-to-head
Ranked 4th of 7 diphenylcycloalkylamines
Comparable to terodiline; less than cyclopentyl/cyclohexyl analogues
Supports rank-order placement for urological screening; moderate inhibitory activity.
In vivo rat bladder rhythmic contraction model. Qualitative ranking.
Detrusor Contraction Urological Pharmacology Structure-Activity Relationship

3,3-Diphenylcyclobutanamine Research Applications


N-Alkylation Effects on SNDRI Affinity

Researchers studying structure-activity relationships (SAR) of SNDRIs can procure 3,3-Diphenylcyclobutanamine as the baseline primary amine. By comparing its NET inhibition (IC₅₀ = 1600 nM) [1] with the enhanced potency of its N-methyl and N,N-dimethyl analogues, scientists can quantify the functional impact of N-alkylation on transporter affinity. This is essential for designing novel compounds with optimized pharmacological profiles.

Non-Amphetamine Psychostimulant Mechanisms

The N,N-dimethyl analogue of 3,3-Diphenylcyclobutanamine offers a unique tool for studying psychostimulation that is mechanistically distinct from amphetamine [1]. Procuring this compound enables in vivo studies on locomotor activity where the hyperstimulation is not blocked by traditional agents like phenoxybenzamine or methergoline, providing a pathway to explore dopamine release from granular stores. This is relevant for neuroscience research into novel stimulant mechanisms.

Urological Screening in Diphenylcycloalkylamine Series

For research into overactive bladder and detrusor function, 3,3-Diphenylcyclobutanamine serves as a defined reference point within a structure-activity series. Its moderate inhibitory activity on detrusor contraction, as established by a direct rank-order comparison with seven other diphenylcycloalkylamines [2], makes it a valuable compound for screening libraries where a specific potency level is desired. This allows for systematic exploration of how ring size and substitution affect urological pharmacology.

D4 Receptor Antagonist Development

The N,N-dimethyl analogue of 3,3-Diphenylcyclobutanamine demonstrates potent dopamine D4 receptor antagonism (IC₅₀ = 832 nM) [3]. This finding makes the compound a promising starting point for the development of selective D4 receptor ligands. Researchers can procure the parent amine to serve as a control for evaluating the contribution of the N,N-dimethyl group to D4 receptor binding affinity.

Application
Selection Property
Validation Focus
SNDRI SAR studies on N-alkylation
Baseline primary amine control
Compare NET inhibition shifts with N-methylation
Non-amphetamine psychostimulant mechanism
N,N-dimethyl analogue distinct from amphetamine
Locomotor stimulation pathway characterization
Urological pharmacology screening
Defined rank-order potency in detrusor inhibition
Ring-size and substitution effect on bladder contraction
Dopamine D4 receptor ligand development
N,N-dimethyl substitution confers D4 antagonism
D4 binding affinity and selectivity profiling
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